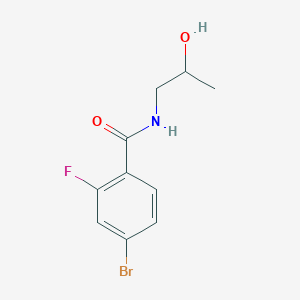

4-bromo-2-fluoro-N-(2-hydroxypropyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis Techniques

- A study by Johnströma, Stone-Elander, and Duelfer (1994) demonstrated the use of a 2-amino-2′-[18F]fluorobenzhydrol as a radiolabelling intermediate in the synthesis of a 1,4-benzodiazepine-2-one, highlighting the role of such compounds in radiopharmaceutical synthesis (Johnströma, Stone-Elander, & Duelfer, 1994).

Antitumor Activity

- Benzamide derivatives, such as MS-27-275, have been found to inhibit histone deacetylase (HDA) and show marked in vivo antitumor activity against human tumors. This suggests potential applications in cancer therapy (Saito et al., 1999).

Fluorinated Heterocycles Synthesis

- Wu et al. (2017) reported the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation, an important process in pharmaceutical and agrochemical industries (Wu et al., 2017).

Asymmetric Synthesis Applications

- Trost, Dogra, and Franzini (2004) discussed the use of 5H-alkyl-2-phenyl-oxazol-4-ones in asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives, demonstrating the versatility of benzamide derivatives in organic synthesis (Trost, Dogra, & Franzini, 2004).

Alzheimer's Disease Research

- Kepe et al. (2006) used a selective serotonin 1A molecular imaging probe, which includes benzamide derivatives, for studying Alzheimer's disease, showing its potential in neurodegenerative disease research (Kepe et al., 2006).

Medicinal Chemistry

- Wang, Mei, and Yu (2009) reported on Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines, highlighting the significance of such reactions in medicinal chemistry (Wang, Mei, & Yu, 2009).

Propiedades

IUPAC Name |

4-bromo-2-fluoro-N-(2-hydroxypropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO2/c1-6(14)5-13-10(15)8-3-2-7(11)4-9(8)12/h2-4,6,14H,5H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFLVYJZYOBMAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=C(C=C(C=C1)Br)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-2-fluoro-N-(2-hydroxypropyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[2-(3-Fluorophenyl)-4-thiazolyl]ethyl]isoindole-1,3-dione](/img/structure/B2885762.png)

![[1-(Hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B2885763.png)

![2-[(2-Chloro-4-fluorophenoxy)methyl]-1-(2-methylpropyl)aziridine](/img/structure/B2885764.png)

![N-(4-acetylphenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2885768.png)

![1-(7-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2885772.png)

![2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2885775.png)

![N-(4-(pyrrolidin-1-yl)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2885778.png)

![2-cyclopentyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2885779.png)

![1-(9-Bromo-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2885780.png)

![1-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride](/img/structure/B2885782.png)

![3-(2-methoxyacetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2885784.png)